n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with formamide to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thieno ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
Uniqueness
n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-methyl-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C9H9N3O2S/c1-10-7(13)4-12-5-11-8-6(9(12)14)2-3-15-8/h2-3,5H,4H2,1H3,(H,10,13) |
InChI Key |
CFJSLCMKNOSGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.